molecular formula C7H10N2O2S B13060379 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13060379
M. Wt: 186.23 g/mol
InChI Key: CIWKZSJUZHQRTR-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopropan-2-ylamine with a thioamide under acidic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques can also enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the thiazole ring can produce various reduced thiazole derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds also contain a sulfur heterocycle and have similar applications in medicinal chemistry and material science.

    Pyrrolidine derivatives: These compounds have a nitrogen heterocycle and are used in drug discovery and development.

    Phenylacetone: This compound has a similar structure and is used in organic synthesis.

Uniqueness

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. The presence of both an amino group and a carboxylic acid group provides opportunities for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-7(2,8)6-9-4(3-12-6)5(10)11/h3H,8H2,1-2H3,(H,10,11)

InChI Key

CIWKZSJUZHQRTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)C(=O)O)N

Origin of Product

United States

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